2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound that has gained attention for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenoxy group and a pyrazolyl ethyl acetamide moiety, contributing to its distinctive properties. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves a multi-step process:
In industrial settings, reaction conditions such as temperature, pressure, and catalyst use are optimized to enhance yield and purity. Common methods include batch processes and continuous flow synthesis, which allow for large-scale production.
The molecular formula of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is C14H16Cl2N2O2. The compound has a molecular weight of approximately 315.19 g/mol.
Key Structural Features:
The compound's structure can be represented by its canonical SMILES notation: CC(C(=O)NCCN1C=CC(=N1)C)OCC(=O)NCCN.
The compound can undergo various chemical reactions:
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways, leading to alterations in metabolite levels. This mechanism underlies its potential biological activities .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits significant stability under acidic conditions but may degrade under extreme alkaline environments .
The compound has various applications in scientific research:
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2